Malathion β-Monoacid-d5
Description
Properties
CAS No. |
1346599-04-9 |
|---|---|
Molecular Formula |
C8H15O6PS2 |
Molecular Weight |
307.326 |
IUPAC Name |
3-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)/i1D3,4D2 |
InChI Key |
FARGSBYVTRDSKX-SGEUAGPISA-N |
SMILES |
CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC |
Synonyms |
2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-Ethyl Ester_x000B_Malathion β-Monocarboxylic Acid; O,O-Dimethyl S-(1-Carbethoxy-2-carboxy)ethyl Phosphorodithioate; S-[2-Carboxy-1-(ethoxycarbonyl)ethyl]O,O-di-methyl Phosphorodithioate; Malathion Monoac |
Origin of Product |
United States |
Advanced Synthesis and Isotopic Labeling Methodologies for Malathion β Monoacid D5
Strategic Development of Synthetic Routes for Malathion (B1675926) β-Monoacid
The synthesis of Malathion β-Monoacid, the unlabeled precursor, is foundational to producing its deuterated counterpart. The primary route involves the selective hydrolysis of one of the two ethyl ester groups of the parent compound, malathion. Chemical synthesis of malathion monoacids typically results in a mixture of two structural isomers: the α- and β-monoacids. researchgate.net
Pathways for Stereoselective Synthesis
Stereoselective synthesis of malathion monoacids is of significant interest due to the chiral center in the malathion molecule. Enzymatic hydrolysis offers a key pathway to achieving stereoselectivity.
Enzymatic Resolution : The use of esterases, such as pig liver esterase (PLE), allows for the stereoselective hydrolysis of racemic malathion. nih.gov In one approach, purified racemic malathion was treated with wild-type PLE, leading to the formation of (S)-malathion and a mixture of the α- and β-monoacids of (R)-malathion. nih.govresearchgate.net This demonstrates that the enzyme can preferentially hydrolyze one enantiomer, allowing for the separation of chiral forms.
Chiral Precursors : An alternative strategy involves starting with optically active precursors. For instance, the enantiomers of malathion can be prepared from (R)- or (S)-malic acid in a multi-step synthesis. nih.gov Subsequent selective hydrolysis of a specific malathion enantiomer can yield the corresponding stereoisomer of the β-monoacid.
Optimization of Reaction Conditions and Yields
The efficiency and outcome of the hydrolysis of malathion to its monoacids are highly dependent on reaction conditions.
pH Control : Hydrolysis of malathion is sensitive to pH. The decomposition is catalyzed by hydroxide (B78521) ions, with the rate increasing significantly at higher pH values. core.ac.ukcdc.gov For controlled hydrolysis to the monoacid, careful pH management is essential to prevent complete hydrolysis to the diacid. Studies on environmental degradation have shown that leaching and hydrolysis are more pronounced at higher pH. cdc.govscirp.org
Enzymatic Reaction Optimization : In enzymatic resolutions, factors such as enzyme concentration and substrate purity are critical. The use of technical grade malathion can be problematic as impurities can act as esterase inhibitors, leading to poor conversion rates. nih.govresearchgate.net Research has shown that with technical malathion, enzyme activity can decrease by 70% within the first hour. nih.gov The ratio of α- to β-monoacid products can also be influenced by the specific enzyme or isoenzyme used. For example, two different carboxylesterase fractions from rat liver were found to yield different ratios of α- and β-monoacids. researchgate.netcore.ac.uk
| Method | Key Reagents/Catalysts | Products | Selectivity/Ratio | Reference |
| Chemical Hydrolysis | Base (e.g., NaOH) | Mixture of α- and β-monoacids | β-isomer is typically the main product | researchgate.net |
| Enzymatic Resolution | Pig Liver Esterase (PLE) | (S)-malathion and (R)-malathion α/β-monoacids | ~3:2 mixture of α- and β-monoacids of (R)-malathion | nih.govresearchgate.net |
| Rat Liver Fractions | Carboxylesterase (Fraction A & B) | α- and β-monoacids | Varies by fraction (e.g., 3:2 α:β for liver incubations) | researchgate.netcore.ac.uk |
Deuterium (B1214612) Incorporation Techniques for Malathion β-Monoacid-d5
The synthesis of this compound involves the specific introduction of five deuterium atoms into the molecule. The standard nomenclature indicates these deuterium atoms replace hydrogens on one of the ethyl ester groups. cymitquimica.com
Selection of Deuterated Precursors and Reagents
The most direct and efficient method for producing this compound is to use a deuterated starting material in the synthesis of the parent malathion molecule, followed by selective hydrolysis.
Deuterated Ethanol : The synthesis of malathion typically involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate (B1232345). google.com To incorporate a pentadeuterated ethyl group (-OCD₂CD₃), a modified diethyl maleate precursor is required. This precursor would be synthesized using ethanol-d5 (B126515) or ethanol-d6.
Synthesis of Labeled Malathion : By using a diethyl maleate molecule where one of the ethyl groups is deuterated, the subsequent reaction produces malathion-d5.
Selective Hydrolysis : This malathion-d5 intermediate can then be subjected to controlled, selective hydrolysis. The reaction must be optimized to preferentially cleave the non-deuterated ester group, leaving the deuterated β-ester intact to yield this compound.
Mechanistic Aspects of Deuterium Labeling Efficiency
The efficiency of the labeling process depends on the synthetic route and the stability of the carbon-deuterium (C-D) bonds.
Stability of C-D Bonds : The C-D bond is stronger than the carbon-hydrogen (C-H) bond. Therefore, once incorporated into the ethyl group, the deuterium atoms are not susceptible to exchange under typical hydrolysis conditions. researchgate.net
Avoiding H/D Exchange : Direct hydrogen-deuterium (H/D) exchange reactions on the final molecule are generally not suitable for this type of specific labeling. Such methods, often requiring catalysts and harsh conditions, could lead to non-specific labeling or degradation of the molecule. researchgate.netansto.gov.au Synthesis from a deuterated precursor ensures the precise location and high isotopic purity of the deuterium atoms.
Rigorous Characterization of Synthetic this compound
As this compound is primarily used as an internal standard for quantitative analysis, its chemical and isotopic purity must be rigorously confirmed. veeprho.com A certificate of analysis for such a standard typically involves multiple analytical techniques. ansto.gov.au
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : Compares the proton signals of the labeled compound to the unlabeled standard. A significant reduction or absence of signals corresponding to the β-ethyl group confirms the location of the deuterium labels.
²H NMR : Directly observes the deuterium signals, confirming their presence and chemical environment.
³¹P NMR : Useful for characterizing organophosphorus compounds, the ³¹P signal can help confirm the structural integrity of the phosphorodithioate (B1214789) core. nih.gov
Chromatography (HPLC) : High-Performance Liquid Chromatography is used to determine the chemical purity of the compound, separating it from any starting materials, the corresponding α-isomer, or the diacid byproduct. nih.gov
| Property | Description | Expected Value/Result | Reference |
| Chemical Formula | The elemental composition of the molecule. | C₈H₁₀D₅O₆PS₂ | cymitquimica.compharmaffiliates.comscbt.com |
| Molecular Weight | The mass of one mole of the substance. | ~307.34 g/mol | cymitquimica.compharmaffiliates.comscbt.com |
| CAS Number | Unique identifier for the chemical substance. | 1346599-04-9 | cymitquimica.compharmaffiliates.com |
| Appearance | Physical state at room temperature. | Neat (often supplied as an oil or solid) | cymitquimica.com |
| Primary Use | Main application in scientific research. | Labeled internal standard for analytical research | veeprho.comveeprho.com |
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)
The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure and confirming the position of the deuterium labels.
¹³C NMR spectroscopy can confirm the carbon skeleton and the successful incorporation of the carboxylic acid group. researchgate.net
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds, providing a distinct signal for the phosphorus atom. The chemical shift of this signal can help to confirm the chemical environment of the phosphorus nucleus. nih.gov For malathion and its monoacid metabolites, the ³¹P chemical shifts are typically in the range of 95-97 ppm. nih.govfao.org
Multi-dimensional NMR techniques , such as ¹H-³¹P Heteronuclear Multiple Quantum Coherence (HMQC), can be employed to establish correlations between the phosphorus atom and the protons in its vicinity, further confirming the structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS/MS), provides accurate mass measurements, which are essential for confirming the elemental composition and verifying the incorporation of the deuterium atoms. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers further structural confirmation. For Malathion β-Monoacid, a characteristic parent ion peak can be observed, and its fragmentation will yield specific product ions that correspond to different parts of the molecule. researchgate.netresearchgate.net
| Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Absence of signals corresponding to the ethyl group protons. Complex multiplets for the succinate (B1194679) backbone protons. Singlets for the methoxy (B1213986) protons on the phosphorus atom. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons, the deuterated ethyl carbons, the succinate backbone carbons, and the methoxy carbons. |
| ³¹P NMR | A single peak in the characteristic region for thiophosphate esters (approx. 95-97 ppm). nih.govfao.org |
| HRMS (ESI+) | Accurate mass measurement of the protonated molecule [M+H]⁺ consistent with the molecular formula C₈H₁₀D₅O₆PS₂. |
| MS/MS Fragmentation | Characteristic fragmentation pattern showing the loss of neutral molecules and the formation of specific fragment ions. |
Chromatographic Purity Assessment and Isotopic Enrichment Verification
The purity of a research-grade standard is paramount for its use in quantitative analysis.
Chromatographic Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer. The sample is analyzed for the presence of any impurities, including the α-isomer, unreacted starting materials, and by-products from the synthesis. The peak area of the this compound is compared to the total area of all peaks in the chromatogram to determine its purity.
Isotopic Enrichment refers to the percentage of the isotopically labeled compound that contains the desired number of deuterium atoms. This is a critical parameter for an internal standard. High-resolution mass spectrometry is the primary technique used for this verification. rsc.org By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d5 species can be determined and compared to the abundances of species with fewer or more deuterium atoms. A high level of isotopic enrichment (typically >98%) is desirable for a reliable internal standard. criver.com
| Purity and Enrichment Parameters | |
| Parameter | Method of Verification |
| Chemical Purity | HPLC-UV, LC-MS |
| Isomeric Purity (α vs. β) | HPLC, TLC epa.gov |
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) rsc.org |
Purification and Quality Control Protocols for Research-Grade Standards
The final stages in the preparation of research-grade this compound involve rigorous purification and quality control procedures to ensure its suitability as a certified reference material.
Purification of the synthesized this compound from its α-isomer and other impurities is a critical step. Preparative chromatography techniques are employed for this purpose.
Preparative Anion-Exchange Chromatography has been successfully used to separate the α- and β-monoacid isomers of malathion. researchgate.net This technique separates the isomers based on their differential binding to a charged stationary phase.
Preparative Thin-Layer Chromatography (TLC) can also be utilized for the separation of the isomers on a smaller scale. epa.gov
Quality Control (QC) for research-grade standards involves a comprehensive set of analyses to certify the identity, purity, and concentration of the material. A detailed Certificate of Analysis (CoA) is provided with the standard, which includes the following information:
Compound Identification: Confirmed by NMR and HRMS.
Chemical Purity: Determined by HPLC or LC-MS.
Isomeric Purity: Confirmation of the absence of the α-isomer.
Isotopic Enrichment: Percentage of the d5-labeled species determined by HRMS. rsc.orgcriver.com
Concentration: For solutions, the concentration is accurately determined and reported.
Storage Conditions and Expiry Date: To ensure the long-term stability of the standard. europa.eu
Advanced Analytical Method Development and Validation Utilizing Malathion β Monoacid D5
Development of Quantitative Analytical Methods in Diverse Matrices
The development of robust quantitative methods for Malathion (B1675926) β-monoacid in complex samples, including urine, water, and soil, relies heavily on the use of Malathion β-Monoacid-d5 as an internal standard. Isotope dilution mass spectrometry is the cornerstone of these methods, providing high selectivity and sensitivity.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar metabolites like malathion β-monoacid, a derivatization step is typically required to increase their volatility and improve chromatographic performance. The use of this compound as an internal standard in GC-MS/MS methods ensures accurate quantification by compensating for any inconsistencies during the derivatization and injection processes.
Research has demonstrated the utility of GC-MS/MS for the determination of malathion metabolites in various samples. While specific validation data for this compound is not extensively published in public literature, the general approach involves monitoring specific precursor-to-product ion transitions for both the native analyte and its deuterated internal standard.
Table 1: Illustrative GC-MS/MS Parameters for the Analysis of Derivatized Malathion β-Monoacid
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Transitions | Analyte and internal standard specific transitions |
| Collision Energy | Optimized for each transition |
Note: This table represents typical parameters and would be specifically optimized for methods utilizing this compound.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice for the analysis of polar and non-volatile compounds, such as malathion monoacids, in biological fluids like urine. A significant advantage of UHPLC-MS/MS is that it often circumvents the need for derivatization, simplifying sample preparation. In this context, this compound plays a critical role as an internal standard to correct for matrix effects, which can be pronounced in complex biological samples.
Studies have reported the development of sensitive UHPLC-MS/MS methods for the quantification of pesticide metabolites in urine, achieving low limits of detection. The principle of isotope dilution is applied by spiking samples with this compound prior to extraction and analysis.
Table 2: Representative UHPLC-MS/MS Conditions for Malathion β-Monoacid Analysis
| Parameter | Condition |
| UHPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
| Monitored Transitions | Specific to Malathion β-monoacid and this compound |
| Dwell Time | Optimized for peak shape |
Note: The conditions in this table are illustrative and would be specifically validated for a method employing this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches
Capillary electrophoresis-mass spectrometry (CE-MS) offers an alternative separation technique, particularly for highly polar and charged analytes. Its high separation efficiency and low sample volume requirements make it a potentially valuable tool for the analysis of pesticide metabolites. The coupling of CE to MS allows for sensitive and selective detection. The incorporation of this compound as an internal standard in CE-MS methods would be essential to ensure quantitative accuracy, compensating for variations in injection and electrophoretic mobility. While less common than GC-MS/MS and UHPLC-MS/MS for this specific application, the principles of its use would be analogous.
Optimization of Sample Preparation Techniques for Complex Environmental and Biological Samples
The effective extraction and clean-up of analytes from complex matrices are critical for reliable quantification. This compound is added at the beginning of the sample preparation process to account for any analyte losses during these steps.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Strategies
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most commonly employed techniques for the extraction of malathion metabolites from aqueous and biological samples.
Solid-Phase Extraction (SPE): SPE offers several advantages, including high recovery, reduced solvent consumption, and the potential for automation. For the extraction of malathion β-monoacid, ion-exchange or reversed-phase sorbents can be utilized. The optimization of SPE methods involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash steps to remove interferences, and the elution solvent to recover the analyte and the internal standard.
Liquid-Liquid Extraction (LLE): LLE is a traditional and effective method for extracting analytes based on their differential solubility in two immiscible liquid phases. For malathion β-monoacid, this typically involves adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form, followed by extraction with an organic solvent. The choice of solvent and the number of extraction steps are optimized to maximize recovery.
The use of this compound is crucial in both SPE and LLE to provide a true measure of the extraction efficiency for the native analyte.
Derivatization Methods for Enhanced Volatility or Ionization
As mentioned for GC-MS analysis, derivatization is often a necessary step for polar analytes like malathion β-monoacid. Common derivatization approaches include esterification to convert the carboxylic acid group into a less polar and more volatile ester. The reaction conditions, including the choice of derivatizing agent, reaction time, and temperature, must be carefully optimized. This compound undergoes the same derivatization reaction as the native analyte, and its use is fundamental to correcting for any variability or incompleteness in the derivatization process, thereby ensuring the accuracy of the final quantitative result.
Application of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis, and the selection of an appropriate internal standard is paramount to its success. This compound, a deuterium-labeled analog of the primary malathion metabolite, serves as an ideal internal standard for this purpose. veeprho.com Its chemical structure and properties are nearly identical to the native analyte, Malathion β-monoacid, with the key difference being the increased mass from the deuterium (B1214612) atoms. This characteristic allows it to be added at a known concentration at the beginning of the sample preparation process, enabling precise and accurate quantification by correcting for procedural variations. nih.gov
One of the most significant challenges in quantitative analysis, particularly with complex biological or environmental samples, is the "matrix effect." mdpi.com This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.gov This can introduce significant bias and variability into the results. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. nih.gov Because the internal standard co-elutes with the analyte and has virtually identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. mdpi.com The quantification is based on the ratio of the analyte's signal to the internal standard's signal. As both signals are affected proportionally, their ratio remains constant, effectively nullifying the impact of the matrix and minimizing analytical bias. nih.govnih.gov
Table 1: Conceptual Data on Signal Response With and Without Internal Standard
| Sample Type | Analyte Signal (No IS) | Matrix Effect | Analyte Signal (with IS) | IS Signal | Analyte/IS Ratio |
| Solvent Standard | 1,000,000 | N/A | 1,000,000 | 1,000,000 | 1.00 |
| Matrix Sample A | 500,000 | 50% Suppression | 500,000 | 500,000 | 1.00 |
| Matrix Sample B | 1,200,000 | 20% Enhancement | 1,200,000 | 1,200,000 | 1.00 |
This table illustrates how the analyte-to-internal standard ratio remains stable, correcting for both signal suppression and enhancement caused by matrix effects.
Accuracy (closeness to the true value) and precision (reproducibility of measurements) are critical performance metrics for any analytical method. europa.eu The use of this compound in an IDMS framework significantly enhances both. veeprho.comnih.gov The internal standard is added prior to sample extraction and cleanup, meaning it corrects for analyte loss at every step of the procedure, from liquid-liquid extraction to solid-phase extraction and sample concentration. nih.govmvcommission.org
Furthermore, it compensates for instrumental variations such as fluctuations in injection volume and ionization efficiency in the mass spectrometer. nih.gov By accounting for this multi-stage variability, the method achieves superior precision, typically expressed as a low relative standard deviation (%RSD). researchgate.net Research developing IDMS methods for pesticide metabolites has demonstrated the ability to achieve a high degree of accuracy and precision. nih.gov
Table 2: Comparison of Method Precision
| Parameter | Method without Internal Standard | IDMS with this compound |
| Intra-assay Precision (%RSD) | 10-20% | < 10% |
| Inter-assay Precision (%RSD) | 15-25% | < 15% |
| Typical Accuracy (% Recovery) | 70-130% | 95-105% |
This table presents typical performance improvements in precision and accuracy when using a stable isotope-labeled internal standard compared to methods without one.
Method Validation for Research Applications
For a quantitative method to be considered reliable for research, it must undergo a rigorous validation process to demonstrate its fitness for purpose. ijapbjournal.com According to international guidelines, this involves evaluating several key performance characteristics. europa.eu
Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For IDMS, this is assessed by preparing a series of calibration standards with fixed amounts of this compound and varying concentrations of the analyte. The response ratio (analyte area / internal standard area) is plotted against the analyte concentration. For a method to be considered linear, the coefficient of determination (r²) for the resulting regression line should typically be greater than 0.99. researchgate.netpnrjournal.com
Sensitivity: This refers to the method's ability to distinguish between small differences in analyte concentration. It is represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.
Selectivity: Selectivity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. europa.eu Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring that the detected signal is unique to the target compounds. ijapbjournal.com
Reproducibility: Reproducibility measures the precision of a method across different laboratories, often as part of collaborative studies or method standardization. europa.eu The inherent corrective nature of using this compound makes IDMS methods highly reproducible, as the internal standard compensates for variations between different instruments, analysts, and laboratory conditions. europa.eu
Robustness: A measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, robustness provides an indication of its reliability during normal usage. europa.eu For an LC-MS/MS method, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature. The use of a co-eluting isotopic internal standard helps ensure that quantification remains consistent and accurate even with these minor procedural shifts. ijapbjournal.com
Table 3: Example of a Robustness Study Evaluation
| Parameter Varied | Modification | Resulting Concentration (% Deviation) |
| Flow Rate | ± 5% | < 2.0% |
| Mobile Phase Composition | ± 2% Organic | < 3.0% |
| Column Temperature | ± 2°C | < 1.5% |
This table demonstrates the minimal impact of deliberate method variations on final quantification, highlighting the robustness imparted by the internal standard.
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, above the background noise. nih.gov The limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. europa.eunih.gov
There are several accepted methods for determining these limits in research settings:
Signal-to-Noise Ratio (S/N): The LOD is commonly established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. epa.govd-nb.info
Calibration Curve Method: Based on the standard deviation of the response (SD) and the slope of the calibration curve (S), the limits can be calculated as LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S). researchgate.netresearchgate.net
In the context of analyzing malathion metabolites in complex matrices like urine, IDMS methods have demonstrated the ability to achieve very low detection limits, often in the sub-microgram per liter (µg/L) range, which is crucial for biomonitoring studies. nih.gov For instance, a validated IDMS method for malathion metabolites achieved limits of detection below 0.5 µg/L. nih.gov
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | > 0.99 | 0.9992 researchgate.net |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 101.04 - 101.84% researchgate.net |
| LOD (in water) | Reportable Value | 10.0 ppb epa.gov |
| LOQ (in water) | Reportable Value | 30.0 ppb epa.gov |
Investigation of Environmental Transformation and Degradation Pathways of Malathion and Its β Monoacid D5 Analog
Hydrolytic Degradation Mechanisms and Kinetics in Aquatic and Soil Systems
Hydrolysis is a primary mechanism for the abiotic degradation of malathion (B1675926) in aquatic and soil environments. cdc.govcdc.gov This process involves the cleavage of the molecule by reaction with water and is significantly influenced by the chemical and physical properties of the surrounding medium.
The rate of malathion hydrolysis is strongly dependent on pH. It is significantly more rapid in alkaline conditions compared to neutral or acidic conditions. cdc.govresearchgate.net For instance, the half-life of malathion in water can range from 0.2 weeks at a pH of 8.0 to 21 weeks at a pH of 6.0. researchgate.net At a pH of 11, the half-life is approximately one day, and degradation is almost instantaneous at pH 12. nih.gov Conversely, under acidic conditions (pH below 7.0), malathion is relatively stable. nih.govnih.gov One study reported a half-life of over a year at pH 4. cdc.gov
Temperature also plays a critical role, with hydrolysis rates increasing at higher temperatures. agr.hrnih.gov The half-life of malathion in river water was observed to decrease from 77.9 days at 4°C to 19.8 days at 25°C. agr.hr The combination of alkaline pH and higher temperatures leads to the fastest degradation rates.
Ionic strength, influenced by the concentration of dissolved salts in water, can also affect hydrolysis. Increased salinity has been shown to accelerate the degradation of malathion. agr.hrepa.gov For example, the half-life was shorter in seawater (pH 8.1) compared to river water at the same temperature, indicating that dissolved ions may promote the breakdown of the pesticide. agr.hr
Table 1: Half-life of Malathion at Various pH and Temperature Conditions
The hydrolysis of malathion primarily occurs at the carboxyester linkages, leading to the formation of malathion mono- and dicarboxylic acids. nih.govepa.gov The initial hydrolysis can produce two isomeric monoacids: malathion α-monoacid and malathion β-monoacid. epa.govrsc.org The β-monoacid is a major degradation product resulting from both chemical hydrolysis and microbial action. cdc.govnih.gov Further hydrolysis leads to the formation of malathion dicarboxylic acid. epa.govnih.gov
Other identified hydrolytic byproducts include O,O-dimethyl phosphorodithioic acid, diethyl fumarate, and O,O-dimethyl phosphorothionic acid. cdc.govcanada.ca Under acidic conditions, hydrolysis can yield O,O-dimethyl phosphorothionic acid, while alkaline hydrolysis primarily produces O,O-dimethylphosphorodithioate. cdc.gov
Photolytic Transformation Processes and Pathways
Photolysis, or degradation by light, is another environmental pathway for malathion transformation, though its significance depends on the specific conditions.
Direct photolysis, where the malathion molecule itself absorbs light energy leading to its breakdown, is generally a slow process for malathion in water. cdc.govnih.gov Studies have shown that malathion is relatively stable when exposed to sunlight or UV irradiation as a thin film or in pure water. cdc.govcanada.ca
Indirect photolysis, however, can be a more significant pathway. cdc.govnih.gov This process occurs when other substances in the environment, known as photosensitizers, absorb light and transfer the energy to malathion or create reactive chemical species that then degrade the pesticide. nih.gov In the atmosphere, malathion is transformed by indirect photolysis through reactions with photochemically produced hydroxyl radicals, leading to its oxygen analog, malaoxon (B1675925). cdc.govnih.gov
Natural components in water bodies, such as humic and fulvic acids, can act as photosensitizers. nih.govresearchgate.net One study found that while malathion was stable in distilled water, it degraded with a half-life of 16 hours in natural river water containing colored materials, which are assumed to be humic substances. nih.gov These substances absorb sunlight and produce reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. preprints.orgacs.org
Hydroxyl radicals (•OH) are highly reactive and play a key role in the atmospheric photooxidation of malathion. cdc.govnih.gov In water, advanced oxidation processes that generate hydroxyl radicals can effectively degrade malathion. nih.gov Superoxide (B77818) radicals (·O₂⁻) have also been identified as a primary reactive species in the photocatalytic degradation of malathion. preprints.org The transformation of malathion to its more toxic metabolite, malaoxon, can occur through these photolytic oxidation processes. cdc.govcanada.ca
Microbial Degradation and Biotransformation Pathways in Environmental Compartments
In soil and aquatic systems, the most significant degradation process for malathion is microbially mediated biodegradation. cdc.govcdc.gov A wide variety of bacteria and fungi can utilize malathion as a source of carbon and phosphorus, breaking it down into less complex molecules. ekb.egorst.edu The rate of microbial degradation is typically much faster than abiotic hydrolysis, with reported half-lives in soil ranging from a few hours to about a week. cdc.govorst.edu
The primary enzymatic pathway for malathion biodegradation is through the action of carboxylesterases. cdc.govmdpi.com These enzymes hydrolyze the ester bonds of malathion, leading to the formation of malathion α- and β-monocarboxylic acids and subsequently malathion dicarboxylic acid. mdpi.commdpi.com This is the same initial step as chemical hydrolysis but occurs much more rapidly due to enzymatic catalysis. Other enzymes, such as phosphatases and oxidoreductases, are also involved in further breaking down the molecule. mdpi.comresearchgate.net
Numerous microbial species capable of degrading malathion have been isolated from soil and water. ekb.egtandfonline.com These microorganisms can work individually or in consortia to completely mineralize the pesticide. mdpi.comscirp.org
Table 2: Examples of Microorganisms Capable of Degrading Malathion
Oxidative Transformation Pathways
In addition to microbial action, Malathion can be degraded through chemical oxidation, a process that can be harnessed for environmental remediation.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). canada.ca Several AOPs have proven effective for Malathion degradation.
Commonly researched AOPs for Malathion include:
UV/H₂O₂: This process involves the use of ultraviolet light to break down hydrogen peroxide (H₂O₂) into hydroxyl radicals. Studies have shown this method can achieve over 95% removal of Malathion. mdpi.com
UV/ZnO & UV/TiO₂: These photocatalytic systems use semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO₂) which, when irradiated with UV light, generate electron-hole pairs that produce ROS. A combined US/UV/H₂O₂/ZnO system has demonstrated high efficiency in degrading Malathion. researchgate.netirjaes.com
Ozonation (O₃): Ozone is a powerful oxidant that can directly degrade Malathion. Its effectiveness is enhanced at higher pH levels and when combined with H₂O₂ or UV light (O₃/H₂O₂/UV), which accelerates the production of hydroxyl radicals. canada.ca
The table below presents findings from various AOP studies on Malathion.
| AOP Method | Conditions | Removal Efficiency | Reference |
| US/UV/H₂O₂/ZnO | pH 9, 105 min irradiation | High | researchgate.net |
| UV/H₂O₂ | 65 mM H₂O₂, 90 min irradiation | 94 ± 2.5% | mdpi.com |
| O₃/H₂O₂ | 1.0 mg O₃/L, 0.4 mg H₂O₂/L | ~100% | canada.ca |
| UV/TiO₂ | 3gm/L TiO₂, pH 6, 16 hours | 91.6% (COD removal) | irjaes.com |
Reactive Oxygen Species (ROS) are the primary agents of degradation in AOPs and also play a role in biological systems under stress. ROS are highly reactive chemical species containing oxygen, such as hydroxyl radicals (•OH), superoxide anions (O₂⁻), and hydrogen peroxide (H₂O₂). nih.gov
In AOPs, the intentional generation of •OH radicals leads to the rapid and non-selective oxidation of Malathion, breaking it down into smaller, often less harmful compounds. canada.ca In biological contexts, exposure to Malathion can induce oxidative stress in organisms by causing an overproduction of intracellular ROS. nih.govbiorxiv.org This imbalance can lead to cellular damage but also signifies a response where the organism's antioxidant systems are activated to break down the foreign compound. nih.govthescipub.com For example, in the bacterium S. oneidensis MR-1, exposure to Malathion increased ROS levels, which corresponded with the activation of antioxidant enzymes and the degradation of the pesticide. nih.govresearchgate.net
Fate and Transport Modeling in Environmental Systems
To predict the environmental behavior of Malathion on a larger scale, researchers use mathematical models. These models simulate the fate and transport of the pesticide in complex systems like watersheds.
The Soil and Water Assessment Tool (SWAT) is a widely used, physically-based model that simulates water flow, sediment, and the transport of nutrients and pesticides. mdpi.com Studies have used SWAT to model Malathion in agricultural basins, helping to understand the dominant processes affecting its concentration in soil and water. mdpi.comresearchgate.net These models incorporate key parameters such as:
Degradation rates: Half-life in soil and water, which is highly dependent on pH and microbial activity. researchgate.netepa.gov
Partitioning coefficients: How Malathion distributes between water, soil organic carbon (Koc), and sediment. mdpi.comresearchgate.net
Transport mechanisms: Runoff, leaching, spray drift, and volatilization. mdpi.comepa.gov
Modeling studies have shown that factors like pesticide application methods, soil degradation rates, and sediment interactions are critical in determining the environmental fate of Malathion. mdpi.com Modified SWAT models that incorporate a three-phase partitioning approach (dissolved, particle-bound, and DOC-associated pesticide) have been developed to improve simulation accuracy, especially in data-scarce regions. mdpi.comresearchgate.net These models are invaluable tools for risk assessment and for developing management practices to minimize the environmental impact of Malathion use. mdpi.comepa.gov
Development of Predictive Models for Environmental Persistence and Mobility
Predictive models are indispensable tools for estimating the environmental fate and transport of pesticides like malathion. These mathematical models simulate the behavior of a chemical under various environmental scenarios, helping to forecast its persistence and mobility in different compartments such as soil, water, and air.
Research Findings:
The persistence of malathion in the environment is highly variable and influenced by factors such as pH, microbial activity, and moisture. usda.gov Generally, malathion is not considered persistent, with degradation occurring rapidly in moist, microbially active soils and under alkaline conditions. usda.govnih.gov The primary degradation routes include microbially-mediated hydrolysis and, to a lesser extent, chemical hydrolysis. epa.gov This degradation leads to the formation of metabolites, including the more toxic malaoxon and the less toxic malathion monocarboxylic and dicarboxylic acids. epa.govepa.gov
Several models are employed to predict the environmental concentrations of malathion and its degradates:
Pesticide Leaching Model (PELMO): This model is used to simulate pesticide movement in the soil and predict volatilization. Studies have shown mixed results for malathion. In one field study, PELMO simulations for ethoprophos (B1671620) and procymidone (B1679156) were in good agreement with measured data, but the model underestimated the volatilization of malathion by an average factor of 30. nih.gov This suggests that while useful, model predictions require validation with field data.
Soil and Water Assessment Tool (SWAT): SWAT is a physically-based watershed-scale model that can predict the impact of agricultural management practices on water quality, including pesticide transport. mdpi.com A study modifying the SWAT model to include a three-phase partitioning approach (dissolved, particle-bound, and dissolved organic carbon-associated) showed a slightly better performance in simulating malathion transport in a river basin compared to the original model. mdpi.com
Groundwater and Surface Water Models (GENEEC): Screening-level models like the Generic Estimated Environmental Concentration (GENEEC) program are used to estimate pesticide concentrations in surface water. epa.gov These models use input parameters related to the chemical's properties and application to provide conservative estimates of potential exposure. epa.gov
The accuracy of these models is heavily dependent on the quality of input data, particularly site-specific experimental data on soil properties and pesticide degradation rates. bioline.org.br The table below summarizes key parameters influencing malathion's persistence, which are critical inputs for these predictive models.
Table 1: Environmental Half-Life of Malathion and Malaoxon Under Various Conditions
| Compound | Environmental Compartment/Condition | Half-Life | Reference |
|---|---|---|---|
| Malathion | Soil (Aerobic Metabolism) | <1 to 2.5 days | epa.gov |
| Malathion | Water (Hydrolysis, pH 5) | 107 days | usda.gov |
| Malathion | Water (Hydrolysis, pH 7) | 6.21 days | usda.gov |
| Malathion | Water (Hydrolysis, pH 9) | 0.5 days (12 hours) | usda.govepa.gov |
| Malaoxon | Soil (Aerobic) | 21 days (USEPA model input) | usda.gov |
| Malaoxon | Water (Hydrolysis, pH 5) | 32.5 days | usda.gov |
| Malaoxon | Water (Hydrolysis, pH 7) | 8.8 days | usda.gov |
| Malaoxon | Water (Hydrolysis, pH 9) | 6.7 hours | usda.gov |
Tracer Studies Using Malathion β-Monoacid-d5 in Environmental Simulation Chambers
Tracer studies using isotopically labeled compounds are a powerful method for tracking the movement and transformation of chemicals in the environment. Using a labeled analog like this compound, which is a major biodegradation product of malathion, allows researchers to precisely follow the fate of this specific metabolite. cdc.govcymitquimica.com
Environmental simulation chambers are controlled environments that replicate specific conditions such as temperature, humidity, light intensity, and soil or water composition. binder-world.com Conducting tracer studies within these chambers enables researchers to isolate variables and gain a detailed understanding of degradation pathways without the confounding factors of a complex natural ecosystem.
Research Findings:
While specific studies detailing the use of this compound in environmental simulation chambers are not widely published, the principles are well-established through tracer studies with other labeled forms of malathion, such as ¹⁴C-malathion. iaea.orgiaea.org The use of a deuterium-labeled (d5) metabolite like this compound offers the advantage of tracing the fate of a primary degradation product directly. The main degradation pathway for malathion involves carboxylesterase enzymes produced by soil microbes, which hydrolyze the ester linkages to form malathion α- and β-monoacids and subsequently malathion dicarboxylic acid. cdc.govresearchgate.net
A hypothetical tracer study in a simulation chamber could be designed as follows:
A soil sample is placed in a climate chamber with controlled temperature and moisture.
The soil is treated with a known quantity of this compound.
Over a set period, samples of soil, water leachate, and air within the chamber are collected.
Analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are used to quantify the remaining this compound and identify and quantify any subsequent labeled degradation products.
This approach allows for the precise determination of the metabolite's persistence, its potential to leach into water, its degradation rate, and the identity of its breakdown products under specific, replicable conditions.
Table 2: Illustrative Data from a Simulated Tracer Study of this compound in a Soil Chamber
| Time (Days) | This compound Remaining in Soil (%) | Labeled Metabolites Detected in Leachate (%) | Notes |
|---|---|---|---|
| 0 | 100 | 0 | Start of experiment. |
| 3 | 65 | 5 | Rapid initial degradation observed. |
| 7 | 30 | 15 | Further degradation and increased mobility of subsequent products. |
| 14 | 12 | 22 | Detection of labeled malathion dicarboxylic acid. |
| 30 | <2 | 25 | Near complete degradation of the monoacid. |
This table is for illustrative purposes to demonstrate the type of data generated from such a study.
By using stable isotope-labeled compounds like this compound in controlled environmental simulations, scientists can build more accurate degradation models, validate the predictions of existing models like SWAT and PELMO, and ultimately conduct more robust environmental risk assessments for the parent compound, malathion.
Biochemical and Metabolic Pathway Investigations of Malathion and Its β Monoacid D5 Analog in Model Systems
Enzymatic Biotransformation Studies in Subcellular Fractions and Isolated Enzymes
The biotransformation of malathion (B1675926) is a complex process involving multiple enzymatic systems, primarily occurring in the liver. nih.gov These reactions can be broadly categorized into detoxification pathways, which lead to less toxic, water-soluble compounds, and bioactivation pathways, which can produce more potent metabolites.
The primary detoxification route for malathion in mammals is hydrolysis by carboxylesterases. nih.govorst.edu These enzymes are abundant in the liver and catalyze the cleavage of one of the two carboxylic acid ethyl ester moieties of the malathion molecule. nih.gov This enzymatic action results in the formation of two isomeric monocarboxylic acid metabolites: malathion α-monoacid and malathion β-monoacid. orst.edunih.gov The rapid metabolism by carboxylesterases is a major reason for the relatively low toxicity of malathion in mammals compared to insects, which have lower carboxylesterase activity. orst.edu
Studies using purified carboxylesterase fractions from rat liver microsomes have demonstrated the formation of both α and β monoacids. nih.gov Interestingly, different enzyme fractions can produce varying ratios of the α to β isomers, suggesting the involvement of multiple carboxylesterase isozymes in malathion hydrolysis. nih.gov The formation of these monoacids is a critical step in the detoxification process, as they are more water-soluble and readily excreted from the body. nih.gov
In addition to hydrolysis, malathion can undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov The most significant oxidative pathway is desulfuration, which converts the P=S (thiono) group of malathion to a P=O (oxono) group, forming the metabolite malaoxon (B1675925). nih.govnih.gov This is considered a bioactivation pathway, as malaoxon is a much more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity, than malathion itself. nih.gov
Several CYP isoforms have been implicated in the formation of malaoxon in human liver microsomes. At lower, environmentally relevant concentrations of malathion, CYP1A2 and CYP2B6 appear to be the primary catalysts, while at higher concentrations, CYP3A4 plays a more significant role. nih.gov
Reductive metabolic pathways for malathion are less prominent in mammalian systems but have been observed in certain microorganisms. These pathways can involve the reduction of functional groups on the molecule, contributing to its degradation in the environment.
Another metabolic route is glutathione (B108866) S-transferase (GST)-mediated demethylation, which has been observed in mouse liver fractions. nih.gov This pathway represents an alternative detoxification mechanism for organophosphate pesticides.
The efficiency of malathion detoxification by carboxylesterases has been characterized through enzyme kinetic studies. In human liver microsomes, the hydrolysis of malathion by carboxylesterases exhibits biphasic kinetics, suggesting the involvement of at least two enzymes or active sites with different affinities for the substrate. nih.gov The high-affinity component has a Michaelis constant (Km) in the range of 0.25-0.69 µM, indicating that human carboxylesterases are very efficient at detoxifying malathion even at low concentrations. nih.gov
The inhibition of these vital carboxylesterases can significantly increase the toxicity of malathion by shunting its metabolism towards the bioactivation pathway that forms malaoxon. nih.gov Certain impurities in commercial malathion formulations, such as isomalathion (B127745), are potent inhibitors of carboxylesterases. nih.govnih.gov Studies have shown isomalathion to be a noncompetitive inhibitor of human hepatic carboxylesterases with an inhibition constant (Ki) of 0.6 µM. nih.gov Other organophosphate pesticides, like chlorpyrifos (B1668852) and parathion, can also inhibit malathion carboxylesterase activity, highlighting the potential for synergistic toxic effects upon co-exposure. nih.gov
| Enzyme/System | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| Human Hepatic Carboxylesterases | Malathion | Km1 (High Affinity) | 0.25-0.69 µM | nih.gov |
| Human Hepatic Carboxylesterases | Malathion | Km2 (Low Affinity) | 10.3-26.8 µM | nih.gov |
| Camel Erythrocyte Acetylcholinesterase | Acetylthiocholine iodide | Km | 53.15 µM | nih.gov |
| Camel Erythrocyte Acetylcholinesterase | Acetylthiocholine iodide | Vmax | 0.287 µmol/min/mg protein | nih.gov |
In Vitro Metabolic Studies in Non-Human Cell Cultures and Tissue Explants
To further elucidate the metabolic pathways of malathion, researchers utilize in vitro systems such as non-human cell cultures and tissue explants. These models allow for the investigation of metabolism in a controlled environment, providing valuable data on the rates of metabolite formation and the identification of various metabolic products.
In vitro studies using rat and human liver microsomes have been instrumental in comparing the metabolic clearance of malathion between species and different age groups. nih.gov Due to the rapid elimination of the parent compound, clearance rates are often calculated based on the formation kinetics of its primary metabolites, malathion monocarboxylic acid (MMCA) and malaoxon. nih.gov
In these systems, the rate of MMCA formation is significantly higher than that of malaoxon, underscoring the predominance of the detoxification pathway. nih.gov For instance, in both rat and human liver microsomes, the formation of malaoxon accounts for less than 0.5% of the rate observed for MMCA formation. nih.gov Such studies also reveal species-specific differences; for example, the rate of MMCA formation in adult rat liver microsomes is about 10-fold higher than in juvenile rats, while the rates are comparable between adult and juvenile human liver microsomes. nih.gov
| Species | Age Group | Metabolite | Relative Formation Rate | Reference |
|---|---|---|---|---|
| Human | Adult | MMCA | High | nih.gov |
| Human | Juvenile | MMCA | High (similar to adult) | nih.gov |
| Rat | Adult | MMCA | Very High | nih.gov |
| Rat | Juvenile | MMCA | Low (10-fold lower than adult) | nih.gov |
| Human & Rat | All | Malaoxon | Very Low (<0.5% of MMCA) | nih.gov |
The primary metabolites of malathion are the α- and β-monocarboxylic acids and the more toxic malaoxon. orst.edu Further metabolism of the monoacids can occur, leading to the formation of malathion dicarboxylic acid, where both ester groups are hydrolyzed. orst.edu
In addition to these carboxylesterase and CYP-mediated metabolites, other breakdown products can be identified. These include phosphoric derivatives that result from the cleavage of the phosphate (B84403) ester bond. oup.com The primary urinary metabolites found after malathion exposure are the monocarboxylic acids, followed by phosphoric metabolites and the dicarboxylic acid. nih.gov
The comprehensive identification of these metabolites is greatly facilitated by analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). cdc.govnih.gov The use of internal standards like Malathion β-monoacid-d5 is critical in these analyses to ensure accurate quantification of the corresponding non-labeled metabolite.
In Vivo Metabolic Tracer Studies in Non-Human Model Organisms
In vivo metabolic tracer studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like the organophosphate insecticide malathion. The use of isotopically labeled analogs, such as this compound, provides a powerful tool to trace the metabolic fate of the parent compound and its metabolites within a biological system. While direct in vivo studies utilizing this compound are not extensively documented in publicly available literature, the principles of its use can be clearly outlined based on established deuterium (B1214612) tracer methodologies and extensive research conducted with radiolabeled malathion. nih.govnih.govnih.govcreative-proteomics.com
The use of stable, non-radioactive isotopes like deuterium (²H) offers a safe and effective method for metabolic research. nih.gov A compound like this compound, where five hydrogen atoms are replaced with deuterium, can be administered to model organisms to track its journey through the body. The deuterium label acts as a distinct signature, allowing for the differentiation of the administered compound and its subsequent metabolites from endogenous molecules. This is typically achieved using sensitive analytical techniques like mass spectrometry. researchgate.net
Studies on malathion, often using radiolabeled [¹⁴C]-malathion, provide a clear model for how a deuterated tracer would be used to investigate ADME pathways. nih.gov
Absorption: Following oral administration in rodent models such as rats and mice, malathion is rapidly and extensively absorbed from the gastrointestinal tract. nih.gov Research in female ICR mice demonstrated that approximately 90% of an administered dose was absorbed within 60 minutes, primarily in the intestine. nih.gov A deuterated tracer would allow for precise quantification of the rate and extent of absorption by measuring the appearance of the labeled compound in the bloodstream over time.
Distribution: Once absorbed, malathion is distributed systemically. nih.gov Studies in mice show a uniform distribution throughout the body with no significant accumulation in any specific tissue, including fat. nih.gov In rats, following a single oral dose, malathion was detected in the blood, adipose tissue, and muscle, with concentrations declining over several days. nih.gov Using a deuterated tracer like this compound would enable researchers to map the distribution of this specific metabolite, providing insights into which tissues are exposed to this breakdown product.
Excretion: The elimination of malathion and its metabolites is rapid in mammalian models. In rats, over 90% of a dose of [¹⁴C]-labelled malathion was excreted as metabolites in the urine within 24 hours. nih.gov The primary route of excretion is renal, with metabolites being the predominant form found in urine. oup.com This rapid clearance means the systemic body burden of malathion and its metabolites becomes less than 1% of the administered dose within 48 hours. nih.gov Tracing a deuterated compound would confirm these excretion pathways and provide detailed kinetics of metabolite clearance. oup.com
The metabolic pathways of malathion are generally conserved across a wide range of species, but the rate and preference for certain pathways can differ significantly. nih.gov The two primary metabolic routes are:
Oxidative Desulfuration: Cytochrome P450 enzymes convert malathion to malaoxon, its more toxic oxygen analog, which is a potent inhibitor of acetylcholinesterase. nih.govethz.ch
Hydrolytic Detoxification: Carboxylesterases hydrolyze the ester linkages of both malathion and malaoxon, leading to the formation of water-soluble and less toxic metabolites such as malathion monocarboxylic acids (α and β isomers) and dicarboxylic acid. oup.comethz.ch
In mammalian systems like rats and mice, the metabolic profile is dominated by detoxification products. The profile of metabolites is generally similar between rodents and humans. nih.gov The major metabolites found in urine are the malathion monocarboxylic acids, followed by phosphoric derivatives and malathion dicarboxylic acid. nih.gov
In contrast, the metabolic profile in some insects may differ. While they possess similar enzymatic pathways, the efficiency of detoxification can be lower, contributing to malathion's insecticidal activity. who.intnih.gov For instance, certain resistant mosquito populations have been found to have enhanced carboxylesterase activity, leading to faster metabolism of malathion into its monoacid and diacid forms. who.int
Studies in aquatic organisms, such as fish, also show metabolism of malathion, though the specific rates and metabolite profiles can be influenced by species and environmental conditions.
| Model Organism | Major Metabolites | Primary Metabolic Pathway | Reference |
|---|---|---|---|
| Rat | Malathion Monocarboxylic Acids, Malathion Dicarboxylic Acid, Phosphoric Derivatives | Carboxylesterase Hydrolysis | nih.govoup.com |
| Mouse | Malathion Monocarboxylic Acids, Desmethyl Malathion | Carboxylesterase Hydrolysis, Glutathione Transferase Activity | nih.gov |
| Mosquito (Anopheles sp.) | Malathion Monoacid, Malathion Diacid | Carboxylesterase Hydrolysis (especially in resistant strains) | who.int |
| Psocid (Liposcelis bostrychophila) | Metabolites indicative of esterase activity | Carboxylesterase Hydrolysis | nih.gov |
The selective toxicity of malathion between mammals and insects is primarily due to species-specific differences in the rates of metabolic activation versus detoxification.
Mammals generally exhibit high levels of carboxylesterase activity, particularly in the liver, which efficiently hydrolyzes malathion and malaoxon to non-toxic acidic metabolites. oup.com This rapid detoxification far outweighs the rate of activation to malaoxon, conferring a relatively low toxicity in these species. Research comparing human and rat liver microsomes has shown that the intrinsic clearance of malathion by hepatic carboxylesterases is significantly more efficient in humans than in rats. nih.gov
In many insect species, the carboxylesterase activity can be lower, or the enzymes may be less efficient at hydrolyzing malathion. nih.govnih.gov This allows for a greater proportion of the absorbed malathion to be converted to the highly toxic malaoxon, leading to more potent inhibition of acetylcholinesterase and subsequent toxicity. who.int The evolution of insecticide resistance in many insect populations is directly linked to the amplification or mutation of carboxylesterase genes, which enhances the rate of malathion detoxification and confers survival. who.int For example, high levels of resistance in mosquito species like Anopheles culicifacies and Anopheles subpictus have been directly attributed to increased rates of malathion metabolism to its mono- and diacid derivatives. who.int
These species-specific differences highlight the critical role of metabolic enzyme activity in determining the ultimate biological effect of malathion.
| Species | Key Metabolic Feature | Toxicological Implication | Reference |
|---|---|---|---|
| Mammals (e.g., Rat, Human) | High carboxylesterase activity; rapid hydrolysis to mono/diacids. | Efficient detoxification, leading to lower acute toxicity. | nih.govoup.com |
| Insects (Susceptible Strains) | Relatively lower carboxylesterase activity compared to activation pathway. | Higher conversion to toxic malaoxon, leading to greater insecticidal effect. | who.intnih.gov |
| Insects (Resistant Strains) | Elevated carboxylesterase activity due to gene amplification/mutation. | Enhanced detoxification, leading to insecticide resistance. | who.int |
Mechanistic Research Applications of Malathion β Monoacid D5
Elucidation of Reaction Mechanisms in Environmental Processes
The degradation of pesticides like Malathion (B1675926) in the environment is a complex process involving multiple pathways. cdc.govrsc.org Understanding these pathways is crucial for assessing environmental risk and developing remediation strategies. rsc.orgrsc.org
The use of deuterated compounds like Malathion β-Monoacid-d5 can provide insights into the transition states of chemical reactions. nih.govacs.org The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, can reveal information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. escholarship.org While direct studies on this compound for probing transition states are not extensively documented in the provided results, the principles of using deuterated compounds for this purpose are well-established in environmental chemistry. nih.govdiva-portal.org For instance, δ-deuterium isotope effects have been used as probes for the transition-state structures of other organic molecules. nih.govacs.org
Isotope fractionation studies, which measure the change in isotope ratios during a reaction, are a powerful tool for understanding degradation pathways. researchgate.net For example, compound-specific isotope analysis (CSIA) has been used to investigate the degradation of various pesticides. researchgate.netsir-lab.com The magnitude of the isotope effect can help differentiate between different degradation mechanisms, such as hydrolysis and photolysis. sir-lab.com While specific data on the isotope effects of this compound degradation is not available in the search results, studies on other organophosphorus pesticides have shown that carbon isotope fractionation occurs during their degradation. sir-lab.com This suggests that similar principles could be applied to studies involving this compound to distinguish between biotic and abiotic degradation processes in soil and water. cdc.gov
Tracing of Metabolic Fluxes and Pathways
Metabolic flux analysis using stable isotope-labeled compounds is a powerful technique to quantify the rates of metabolic reactions and trace the flow of atoms through metabolic pathways. nih.govmdpi.com By introducing a labeled substrate like this compound into a biological system, researchers can track the appearance of the label in downstream metabolites. researchgate.netnih.gov This provides a quantitative understanding of how the compound is processed and the relative importance of different metabolic routes. For example, in studies of Malathion metabolism, tracing the d5-labeled ethyl group would definitively show its incorporation into subsequent metabolites, providing clear evidence of the metabolic pathway. orst.edudrugbank.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H10D5O6PS2 | scbt.com |
| Molecular Weight | 307.34 g/mol | scbt.com |
| CAS Number | 1346599-04-9 | doveresearchlab.comechochemical.com |
| Synonyms | 3-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid | cymitquimica.com |
Interactive Data Table: Research Applications of Isotope Labeling
| Application Area | Technique | Information Gained | Relevant Compounds |
| Environmental Fate | Compound-Specific Isotope Analysis (CSIA) | Differentiating degradation pathways (e.g., hydrolysis vs. photolysis) | Organophosphorus pesticides |
| Enzymology | Kinetic Isotope Effect (KIE) Studies | Probing transition state structures and reaction mechanisms | Allylic diphosphates, Deuterated compounds |
| Metabolism | Metabolic Flux Analysis (MFA) | Quantifying reaction rates and tracing metabolic pathways | 13C-labeled glucose, 13C, 15N-labeled glutamine |
| Proteomics | Activity-Based Protein Profiling (ABPP) | Mapping enzyme active sites and inhibitor interactions | Covalent inhibitors, chemical probes |
Quantitative Tracing of Carbon and Deuterium (B1214612) Flow through Biochemical Networks
The use of stable isotope-labeled compounds is a cornerstone of modern biochemistry, providing a powerful tool to trace the metabolic fate of molecules within complex biological systems. This compound, with its five deuterium atoms on the ethyl ester group, serves as a valuable tracer in studies designed to elucidate the intricate pathways of xenobiotic metabolism. cymitquimica.comscbt.com When introduced into a biological system, the deuterated monoacid can be distinguished from its naturally occurring (non-labeled) counterpart by mass spectrometry. This allows researchers to precisely track the movement and transformation of the molecule.
The primary application in this context is to quantify the flux through specific biotransformation pathways. For instance, researchers can investigate the downstream metabolism of malathion β-monoacid. It is known that malathion is metabolized to both α- and β-monoacids through the action of carboxylesterases. nih.gov By introducing this compound, researchers can determine the rate at which this metabolite is further converted to malathion dicarboxylic acid (DCA), a key detoxification product. researchgate.net The appearance of a deuterated DCA product would unequivocally confirm this metabolic link and allow for its quantification.
The stability of the deuterium labels on the ethoxy group is crucial. Since these labels are not readily exchanged under physiological conditions, they provide a robust signature for tracking the carbon backbone of that portion of the molecule. This allows for precise measurement of the rate of secondary hydrolysis, where the ethyl group is cleaved to form the dicarboxylic acid.
| Parameter | Description | Analytical Method |
| Tracer | This compound | Mass Spectrometry (MS) |
| Target Analyte | Deuterated Malathion Dicarboxylic Acid (DCA-d5) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Metabolic Process | Secondary hydrolysis of the ethyl ester group | Quantitative analysis of product formation over time |
| Enzymes Studied | Carboxylesterases | In vitro or in vivo enzyme activity assays |
Application in Metabolomics for Pathway Discovery and Validation
In the field of metabolomics, which seeks to comprehensively identify and quantify all small-molecule metabolites in a biological sample, stable isotope labeling is instrumental for pathway discovery and validation. This compound can be employed in "stable isotope tracing" experiments to map the metabolic network associated with malathion exposure.
When cells or organisms are exposed to a complex mixture of chemicals, it can be challenging to identify the specific metabolic products of a single compound. By "spiking" in this compound, any resulting metabolites that retain the deuterium-labeled ethyl group will exhibit a characteristic mass shift in mass spectrometry analysis. This allows for the unambiguous identification of metabolites derived from the β-monoacid, even in a complex biological matrix.
This approach can be used to:
Validate known pathways: Confirming the conversion of the β-monoacid to the dicarboxylic acid.
Discover novel pathways: Identifying previously unknown or unexpected metabolic transformations of the β-monoacid. For example, if the deuterated ethyl group were to be transferred to another molecule through a transesterification reaction, the resulting labeled product could be identified.
Assess pathway dominance: By comparing the abundance of labeled products, researchers can determine the relative importance of different metabolic routes under various physiological conditions.
| Application | Methodology | Expected Outcome |
| Pathway Validation | Introduce this compound to a biological system (e.g., liver microsomes) and analyze for expected labeled metabolites. | Detection of deuterated malathion dicarboxylic acid, confirming the activity of the hydrolysis pathway. |
| Novel Metabolite Discovery | Untargeted metabolomics analysis of samples exposed to this compound, searching for all features with the specific mass shift. | Identification of new peaks corresponding to previously uncharacterized metabolites of malathion β-monoacid. |
| Flux Analysis | Time-course experiments measuring the rate of formation of labeled downstream products. | Quantitative data on the efficiency and kinetics of the metabolic pathways involved. |
Studies on the Stereoselectivity of Biotransformation Processes
Malathion is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-malathion and (S)-malathion. wikipedia.orgnih.gov The biological activity and metabolism of these enantiomers can differ significantly, a phenomenon known as stereoselectivity. uga.edu
Enantioselective Metabolism of Malathion and its Metabolites
Research has shown that the biotransformation of malathion is highly enantioselective. In many biological systems, enzymes preferentially metabolize one enantiomer over the other. For instance, studies using pig liver esterase (PLE) have demonstrated that this enzyme selectively hydrolyzes racemic malathion to produce (S)-malathion and the monoacid metabolites of (R)-malathion. nih.govresearchgate.net This indicates that the (R)-enantiomer is more readily hydrolyzed by this particular enzyme.
The toxicity of malathion is also linked to its chirality. The (R)-enantiomer of malathion is often found to be significantly more toxic than the (S)-enantiomer. nih.gov This difference in toxicity is largely attributed to the stereoselective metabolism to malaoxon (B1675925), the more potent acetylcholinesterase inhibitor, and the differential rates of detoxification by carboxylesterases. researchgate.netresearchgate.net Studies in zebrafish have shown a preferential enrichment of the S-enantiomer of malathion and malaoxon in tissues, suggesting that the R-enantiomer may be more rapidly metabolized. researchgate.net
| Enantiomer | Relative Toxicity | Metabolic Fate in Mammalian Systems |
| (R)-Malathion | Higher toxicity nih.gov | More rapidly hydrolyzed by certain carboxylesterases to form monoacid metabolites. nih.govnih.gov |
| (S)-Malathion | Lower toxicity nih.gov | Less readily hydrolyzed, leading to potential enrichment in some systems. nih.govresearchgate.net |
Influence of Enzyme Chirality on Product Formation
Enzymes, being composed of chiral L-amino acids, create a chiral environment at their active sites. This inherent chirality is the basis for the stereoselective metabolism of chiral substrates like malathion. When a racemic mixture of malathion interacts with an enzyme's active site, the two enantiomers can bind with different affinities and orientations, leading to different rates of reaction.
The hydrolysis of malathion by carboxylesterases is a prime example. The enzyme's three-dimensional structure allows it to distinguish between (R)- and (S)-malathion. This results in the preferential formation of the monoacid from one enantiomer, while the other enantiomer remains largely unreacted or is metabolized more slowly. nih.gov This principle of enzymatic resolution is not only critical for understanding the toxicology of pesticides but is also exploited in biocatalysis to produce enantiomerically pure compounds. nih.gov The interaction between the chiral substrate and the chiral enzyme dictates the stereochemical outcome of the metabolic reaction, influencing both the rate of detoxification and the potential for toxicity.
Future Research Directions and Emerging Methodologies
Development of Novel Analytical Platforms for High-Throughput Screening and Untargeted Metabolomics
The demand for rapid and comprehensive analysis of pesticide residues in various matrices has driven the development of advanced analytical platforms. Malathion (B1675926) β-monoacid-d5 is poised to play a pivotal role as an internal standard in these next-generation methods.
High-throughput screening (HTS) assays are being developed for the rapid determination of organophosphate residues. For instance, a chemiluminescence-based enzyme assay has been designed for the fast screening of milk samples in 384-well and even 1536-well plates. colab.ws Such assays, which can provide results within minutes, would benefit from the inclusion of isotopically labeled internal standards like Malathion β-monoacid-d5 to ensure accuracy and reproducibility. Furthermore, methods using ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) are being optimized for the high-throughput analysis of organophosphate metabolites in urine, achieving separation in under three minutes. jppres.comresearchgate.net The use of deuterated analogues as internal standards is a key component of these methods for quantification. jppres.comresearchgate.net
Untargeted metabolomics, which aims to comprehensively profile all metabolites in a biological system, is a powerful tool for investigating the toxicological effects of pesticides like malathion. nih.govnih.govnih.gov In such studies, mass spectrometry-based approaches are employed to analyze changes in the metabolome of organisms exposed to the pesticide. nih.govnih.gov The use of stable isotope-labeled compounds, such as this compound, is essential in these untargeted workflows to help differentiate biologically derived metabolites from background noise and to aid in their reliable identification and quantification. semanticscholar.org For example, untargeted metabolomics has been used to study the response of neuronal cells and Aedes aegypti to malathion exposure, revealing disruptions in energy metabolism and other key cellular pathways. nih.govnih.govresearchgate.netacs.org The application of labeled standards in these studies enhances the confidence in the identified metabolic perturbations.
Table 1: Emerging Analytical Platforms for Organophosphate Metabolite Analysis
| Analytical Platform | Throughput | Key Advantages | Role of this compound |
| Chemiluminescence Enzyme Assay | High | Rapid screening, high sensitivity | Internal standard for quantification |
| UPLC-HRMS | High | Fast separation, high resolution | Internal standard for accurate quantification |
| Untargeted Metabolomics (LC-MS) | Medium-High | Comprehensive metabolic profiling, hypothesis generation | Internal standard for metabolite identification and quantification |
Integration of Computational Chemistry and Machine Learning for Pathway Prediction and Mechanistic Insights
The combination of computational chemistry and machine learning (ML) is emerging as a powerful approach to predict the degradation pathways of pesticides and to gain deeper mechanistic insights. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the degradation pathways of malathion under various environmental conditions. epa.govsemanticscholar.org These studies can elucidate the energetics of different reaction mechanisms, such as ester hydrolysis versus elimination, helping to predict the formation of metabolites like malathion monoacids. epa.gov The data generated from these computational models can then be used to train machine learning algorithms.
Machine learning models, including random forests and support vector machines, are increasingly being used to predict the biological activity and toxicity of organophosphorus compounds. jppres.comnih.govnih.govresearchgate.netresearchgate.netescholarship.org These models can be trained on large datasets of chemical structures and their associated biological activities to identify quantitative structure-activity relationships (QSARs). nih.gov By integrating data on malathion and its metabolites, including Malathion β-monoacid, these models can help predict the potential toxicity of different degradation products. For instance, ML has been used to analyze the relationship between organophosphate pesticide exposure and health outcomes, with some models identifying malathion as a significant variable. nih.govresearchgate.net Furthermore, ML is being explored to enhance the efficiency of enzyme discovery and to predict microbial degradation pathways for organophosphates. nih.gov The use of software like the University of Minnesota Pathway Prediction System (UM-PPS) can help predict plausible biotransformation pathways. nih.gov
Table 2: Computational and Machine Learning Approaches in Malathion Research
| Approach | Application | Contribution to Understanding this compound |
| Computational Chemistry (DFT) | Elucidation of degradation mechanisms and reaction energetics. epa.govsemanticscholar.org | Provides a theoretical basis for the formation of malathion monoacids. |
| Machine Learning (e.g., Random Forest, SVM) | Prediction of toxicity, biological activity, and degradation pathways. nih.govnih.govresearchgate.netresearchgate.net | Can be used to predict the biological impact of Malathion β-monoacid and its parent compound. |
| Integrated Approaches | Enhanced prediction of metabolic pathways and environmental fate. nih.gov | Improves the accuracy of models for the formation and persistence of malathion metabolites. |
Advanced Environmental Remediation Strategies Based on Mechanistic Understanding
A thorough understanding of the degradation pathways of malathion, in which malathion monoacids are key intermediates, is essential for developing effective environmental remediation strategies.
Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of malathion in water. researchgate.netmdpi.comnih.gov These processes, which include UV/H₂O₂, ozonation, and photocatalysis, generate highly reactive hydroxyl radicals that can break down the pesticide molecule. researchgate.netmdpi.comnih.govresearchgate.net Studies have shown that AOPs can achieve high removal efficiencies for malathion, with the degradation rate being influenced by factors such as pH and the initial concentration of the pesticide. researchgate.netmdpi.comnih.gov The identification of degradation products, such as malathion monoacids, is a critical step in evaluating the effectiveness of these treatments. researchgate.net For instance, in some AOPs, malathion is degraded into intermediates like malaoxon (B1675925), O,O-dimethyl hydrogen phosphorothioate, and diethyl succinate (B1194679). researchgate.net
Bioremediation, which utilizes microorganisms to break down pollutants, is another important approach for cleaning up malathion-contaminated environments. Several bacterial strains have been identified that can degrade malathion, often using it as a source of carbon. The primary metabolic pathway for microbial degradation of malathion involves carboxylesterases, which hydrolyze the ester linkages to form malathion monoacid and diacid derivatives. researchgate.net Understanding this pathway allows for the selection and engineering of microorganisms with enhanced degradation capabilities. For example, some bacterial consortia have been shown to completely degrade high concentrations of malathion in soil.
The use of zero-valent iron nanoparticles is also being explored for the remediation of malathion-contaminated soil. researchgate.net These nanoparticles can promote the degradation of malathion, with the formation of malathion α- and β-monoacids as degradation products. researchgate.net
Exploration of New Isotope Labeling Strategies for Enhanced Tracer Studies
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological and environmental systems. While this compound, with its five deuterium (B1214612) atoms, is a valuable tool, researchers are exploring new isotope labeling strategies to further enhance tracer studies of organophosphate esters.
The use of different isotopes, such as ¹³C and ¹⁵N, in addition to deuterium (²H), can provide more detailed information about metabolic pathways. By strategically placing these labels on different parts of the malathion molecule, it is possible to track the fate of specific chemical moieties during degradation and metabolism. This can help to distinguish between different metabolic routes and to quantify the flux through each pathway.
Furthermore, the development of novel radiolabeled tracers for Positron Emission Tomography (PET) imaging is opening up new avenues for studying the in vivo dynamics of organophosphates. nih.govnih.govmdpi.com For example, ¹¹C- and ¹⁸F-labeled organophosphate surrogates have been synthesized to visualize the distribution and target engagement of these compounds in the central nervous system. nih.govnih.govmdpi.com These advanced imaging techniques provide real-time information on how organophosphates interact with their biological targets, such as acetylcholinesterase. nih.govnih.gov While these studies have focused on nerve agent surrogates, similar approaches could be adapted to study the in vivo behavior of pesticides like malathion and their metabolites.
Application of this compound in Interdisciplinary Research on Organophosphate Ester Dynamics
The use of this compound extends beyond specialized analytical chemistry into broader, interdisciplinary research fields. Its application as an internal standard is crucial for ensuring the quality and comparability of data in studies investigating the environmental and human health impacts of organophosphate pesticides.
In environmental monitoring, accurate quantification of pesticide metabolites in soil, water, and air is essential for assessing exposure levels and understanding the environmental fate of these compounds. epa.gov The use of labeled internal standards like this compound in analytical methods ensures that measurements are reliable, which is critical for regulatory purposes and for developing effective environmental management strategies. epa.gov
In human biomonitoring studies, the measurement of pesticide metabolites in urine and blood is used to estimate exposure levels in the general population and in occupational settings. epa.gov Malathion β-monoacid is a known urinary metabolite of malathion. The accuracy of these biomonitoring data is highly dependent on the use of appropriate internal standards in the analytical methods. This compound serves this purpose, enabling researchers to obtain precise and accurate data on human exposure to malathion. epa.gov
Furthermore, research into the ecotoxicology of malathion benefits from the availability of labeled standards. Studies investigating the effects of malathion on non-target organisms, such as honey bees, rely on accurate measurements of the parent compound and its metabolites in various biological matrices. The use of this compound can improve the quality of these data, leading to a better understanding of the ecological risks associated with malathion use.
Q & A
Q. What analytical methods are recommended for quantifying Malathion β-Monoacid-d5 in plant tissues, and how are they validated?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for quantification. For example, anthocyanin development studies in cranberries employed spectrophotometric analysis to measure pigment concentrations after malathion treatment . Validation requires calibration curves with deuterated internal standards (e.g., methylamine-d5DCl analogs) to account for matrix effects and ensure precision (±5% RSD) .
Q. How can researchers confirm the chemical identity and purity of this compound in synthesized batches?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For novel compounds, provide <sup>1</sup>H/<sup>13</sup>C NMR shifts, isotopic purity (e.g., ≥99 atom% D for deuterated analogs), and chromatographic retention times matching non-deuterated controls . Purity assessments should include residual solvent analysis via gas chromatography (GC) .
Q. What are the optimal storage conditions for this compound to prevent degradation?
Store at –20°C in inert atmospheres (argon or nitrogen) to minimize hydrolysis. Stability studies under acidic conditions (pH < 4) show prolonged integrity, whereas alkaline conditions accelerate degradation .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the dose-dependent effects of this compound on secondary metabolites (e.g., anthocyanins)?
Use factorial designs with controlled variables:
- Concentration gradients : 800–2400 ppm malathion, as tested in cranberry studies .
- Time-series sampling : Measure metabolites at harvest and post-storage (7–14 days) to assess temporal dynamics .
- Negative controls : Include untreated groups and deuterated solvent controls (e.g., D2O) to isolate isotopic effects .
Q. How can contradictory data on oxidative stress biomarkers (e.g., glutathione vs. malondialdehyde levels) in this compound toxicity studies be resolved?
Contradictions often arise from interspecies variability (e.g., rat vs. plant models) or dosing protocols. Address this by:
- Standardizing exposure routes : Intraperitoneal injection in rats (50 mg/kg) vs. foliar application in plants .
- Multi-endpoint analysis : Pair glutathione assays with lipid peroxidation markers (malondialdehyde) and enzymatic activity (superoxide dismutase) .
- Statistical reconciliation : Use multivariate ANOVA to identify confounding variables (e.g., ascorbic acid co-treatment) .
Q. What methodologies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound research?
- Metadata standardization : Document experimental parameters (e.g., HPLC column type, mobile phase pH) in machine-readable formats .
- Data repositories : Use platforms like Zenodo or Figshare for raw spectra and kinetic datasets .
- Cross-referencing : Link studies to chemical registries (e.g., CAS RN 14779-55-6) for interoperability .
Q. How can researchers model the environmental degradation kinetics of this compound under varying pH conditions?
Apply pseudo-first-order reaction models to fit degradation rate constants (k). For example, under acidic conditions (pH 3), degradation efficiency reaches 100% within 70 minutes, while alkaline conditions (pH 9) reduce k by 40% . Validate models using time-resolved LC-MS data and Arrhenius equations to predict temperature-dependent behavior .
Contradictory Findings and Mitigation Strategies
Q. Why do studies report conflicting results on this compound’s role in anthocyanin synthesis versus oxidative stress?
- Context-dependent mechanisms : Malathion enhances anthocyanin synthesis in cranberries at 1600 ppm but induces oxidative stress in rat testes at 50 mg/kg .
- Mitigation : Contextualize findings by specifying organism type, tissue specificity, and metabolic pathways (e.g., cytochrome P450 activation in animals) .
Q. How should researchers address discrepancies in isotopic tracer studies using deuterated Malathion analogs?
- Control for kinetic isotope effects (KIE) : Compare reaction rates between deuterated and non-deuterated forms .
- Validate tracer specificity : Use HRMS to rule out non-target deuterium incorporation .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound toxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
